![molecular formula C27H32N4O6S B2813638 4-(1'-(3-(dimethylamino)propyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 867137-59-5](/img/structure/B2813638.png)

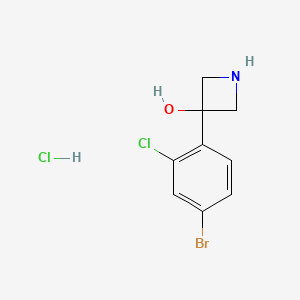

4-(1'-(3-(dimethylamino)propyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

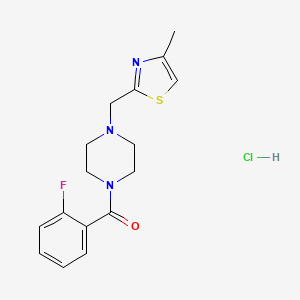

The compound “4-(1’-(3-(dimethylamino)propyl)-1-ethyl-4’-hydroxy-2,5’-dioxo-1’,5’-dihydrospiro[indoline-3,2’-pyrrol]-3’-ylcarbonyl)-N,N-dimethylbenzenesulfonamide” belongs to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-(3-dimethylaminopropyl)indolin-2-one derivatives were designed and synthesized based on the structural features of TMP-20, LK-B030, and BX-517 . The synthesis involved a reaction cooled to room temperature, diluted with ice-water, adjusted to pH 12 with 3 N NaOH aqueous solution, and extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the structure of 1-Propanol, 3-(dimethylamino)- is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, Dimethylaminopropylamine (DMAPA) is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile . A subsequent hydrogenation step yields DMAPA .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 1-Propanol, 3-(dimethylamino)- has a molecular weight of 103.1628 .Applications De Recherche Scientifique

Synthetic Methodologies and Structural Analysis

One area of research involves the synthesis and structural analysis of spirooxindole derivatives, which are closely related to the compound . These derivatives are synthesized through reactions involving specific heterocyclic building blocks, such as 1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones, which react with various nucleophiles to yield complex spiro frameworks with potential pharmacological activities. For instance, Racheva et al. (2007) investigated the reaction of 3-aroyl-2,4-dihydro-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with N-unsubstituted and N-substituted 3-amino-5,5-dimethylcyclohex-2-en-1-ones, resulting in the formation of spiro compounds characterized by X-ray analysis, highlighting the structural complexity and diversity achievable through such synthetic strategies Racheva, N., Shurov, S., Aliev, Z. G., & Maslivets, A. N. (2007). Russian Journal of Organic Chemistry.

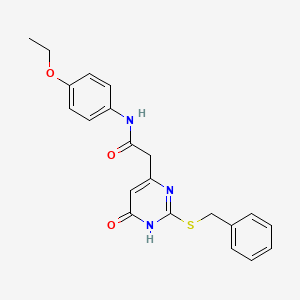

Generation of Derivative Libraries

Another significant application of compounds related to the query molecule involves the generation of structurally diverse libraries. This is particularly relevant in the field of combinatorial chemistry and drug discovery, where the synthesis of derivative libraries allows for the rapid screening of compounds for biological activity. Vydzhak et al. (2020) explored a three-component cyclization method to synthesize a library of derivatives featuring the indolin-2-one motif, an important structural element in natural alkaloids. This methodology demonstrates the practical utility in constructing diverse molecular architectures for potential application in medicinal chemistry Vydzhak, R., Kachaeva, M., Pilyo, S., Moskvina, V., Shablykina, O., Kozytskiy, A., & Brovarets, V. (2020). Ukr. Bioorg. Acta 2020, Vol. 15, N1.

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, Dimethylaminopropylamine is a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals . Thermal decomposition can lead to the release of irritating gases and vapors .

Orientations Futures

The future directions of research on similar compounds could involve the design and synthesis of more derivatives based on the structural features of TMP-20, LK-B030, and BX-517 . These newly synthesized derivatives could be evaluated for in vitro activity against various cancer cell lines and HUVECs .

Propriétés

IUPAC Name |

4-[(E)-[1'-[3-(dimethylamino)propyl]-1-ethyl-2,4',5'-trioxospiro[indole-3,2'-pyrrolidine]-3'-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O6S/c1-6-30-21-11-8-7-10-20(21)27(26(30)35)22(24(33)25(34)31(27)17-9-16-28(2)3)23(32)18-12-14-19(15-13-18)38(36,37)29(4)5/h7-8,10-15,32H,6,9,16-17H2,1-5H3/b23-22- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDWUEDFKBTHHC-FCQUAONHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)S(=O)(=O)N(C)C)O)C(=O)C(=O)N3CCCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)S(=O)(=O)N(C)C)\O)/C(=O)C(=O)N3CCCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1'-(3-(dimethylamino)propyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2813555.png)

oxy]methyl})phosphinic acid](/img/structure/B2813561.png)

![2-amino-6-benzyl-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2813563.png)

![2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate](/img/structure/B2813566.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2813571.png)

![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2813576.png)